![molecular formula C12H20N2O2S B2405504 N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide CAS No. 1796952-36-7](/img/structure/B2405504.png)
N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide, commonly referred to as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is primarily expressed in immune cells and plays a critical role in the signaling pathways that regulate immune responses. CP-690,550 was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. However, its potential applications have expanded to other areas of scientific research, including cancer and transplantation.
Mecanismo De Acción
CP-690,550 is a selective inhibitor of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide, which plays a critical role in the signaling pathways that regulate immune responses. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide is primarily expressed in immune cells, and its activation leads to the activation of downstream signaling pathways that regulate immune responses. Inhibition of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide by CP-690,550 prevents the activation of these downstream signaling pathways, leading to a reduction in immune responses.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects. Inhibition of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide by CP-690,550 leads to a reduction in the production of cytokines, which are signaling molecules that regulate immune responses. This reduction in cytokine production leads to a reduction in inflammation, which is a hallmark of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 for lab experiments is its selectivity for N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide. This selectivity allows for more precise manipulation of immune responses in experimental models. However, one limitation of CP-690,550 is its potential for off-target effects. Inhibition of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide may also affect other signaling pathways that are not directly related to immune responses, leading to potential side effects.
Direcciones Futuras
There are a number of potential future directions for research on CP-690,550. One area of research is in the development of more selective inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide that have fewer off-target effects. Another area of research is in the development of combination therapies that target multiple signaling pathways involved in immune responses. Finally, there is also potential for research on the use of CP-690,550 in non-immune related diseases, such as cancer.
Métodos De Síntesis
CP-690,550 is synthesized through a multi-step process starting with the reaction of 3-chlorothiophene-2-carbonyl chloride with 3-aminopropanol to form the intermediate 3-(hydroxypropyl)thiophene-2-carbonyl chloride. This intermediate is then reacted with 3-mercapto-1-propanol to form the thioether intermediate, which is subsequently reacted with 4-bromobutyric acid to form the final product, CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the treatment of autoimmune diseases. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide plays a critical role in the signaling pathways that regulate immune responses, and inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide have been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
In addition to its potential applications in autoimmune diseases, CP-690,550 has also been studied for its potential applications in cancer and transplantation. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide is expressed in a variety of cancer cells, and inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide have been shown to be effective in inhibiting the growth of cancer cells. CP-690,550 has also been shown to be effective in preventing rejection of transplanted organs in animal models.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-propan-2-yloxybutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10(2)16-6-3-4-11(15)14-12(8-13)5-7-17-9-12/h10H,3-7,9H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACFCVDFYBUQHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCC(=O)NC1(CCSC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.